![molecular formula C19H26N2O4 B1528023 5-Benzyloxycarbonylamino-2-aza-spiro[3.3]heptane-2-carboxylic acid tert-butyl ester CAS No. 1251021-00-7](/img/structure/B1528023.png)
5-Benzyloxycarbonylamino-2-aza-spiro[3.3]heptane-2-carboxylic acid tert-butyl ester
Description
5-Benzyloxycarbonylamino-2-aza-spiro[3.3]heptane-2-carboxylic acid tert-butyl ester is a spirocyclic compound featuring a bicyclo[3.3]heptane core with an aza (nitrogen) atom at position 2. The structure includes a benzyloxycarbonyl (Cbz) protecting group on the amino moiety and a tert-butyl ester at the carboxylic acid position. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of protease inhibitors or receptor-targeted therapies. Its spirocyclic architecture enhances conformational rigidity, which can improve binding specificity in drug candidates .
Properties
IUPAC Name |
tert-butyl 7-(phenylmethoxycarbonylamino)-2-azaspiro[3.3]heptane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-18(2,3)25-17(23)21-12-19(13-21)10-9-15(19)20-16(22)24-11-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXHVGHUXXRZJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC2NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
5-Benzyloxycarbonylamino-2-aza-spiro[3.3]heptane-2-carboxylic acid tert-butyl ester is a complex organic compound with notable biological activity. This article explores its chemical properties, synthesis, biological interactions, and potential therapeutic applications.
The compound has the molecular formula and a molecular weight of approximately 346.4 g/mol. It appears as a white to light yellow powder or crystal and is soluble in methanol, though it is sensitive to air and moisture, necessitating careful storage under inert conditions .
Structural Features:
- Spirocyclic Structure: The unique spirocyclic arrangement contributes to its biological activity.
- Functional Groups: The presence of a tert-butyl ester and a benzyloxycarbonylamino moiety enhances its reactivity and potential interactions with biological molecules.
Synthesis
Several synthetic routes have been developed for the preparation of this compound. These methods vary based on the desired purity and yield, with some involving multi-step processes that include:
- Formation of the spirocyclic framework.
- Introduction of the benzyloxycarbonyl group.
- Esterification to yield the tert-butyl ester form.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the context of drug discovery and development.
The compound's spirocyclic structure allows it to interact with specific molecular targets, potentially modulating their functions. Interaction studies suggest that it may bind to proteins and enzymes, influencing their activity. This binding capability is crucial for its potential therapeutic effects.
Case Studies:
- Protein Binding Studies: Research has shown that similar compounds can inhibit or enhance enzyme activities, suggesting that this compound may have similar effects.
- Therapeutic Applications: Preliminary studies indicate potential applications in treating conditions such as cancer and neurological disorders due to its ability to penetrate biological membranes and interact with intracellular targets.
Comparative Analysis
The following table summarizes structural similarities and differences with related compounds:
Compound Name | Molecular Formula | Unique Features |
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This compound | C19H26N2O4 | Contains both benzyloxycarbonyl and tert-butyl ester groups |
2-Aza-spiro[3.3]heptane | C10H14N | Simpler structure without additional functional groups |
6-Amino-2-aza-spiro[3.3]heptane | C10H16N2 | Contains an amino group instead of a benzyloxycarbonyl group |
Tert-butyl 6-amino-2-azaspiro[3.3]heptane | C12H20N2O | Similar spirocyclic structure but different substituents |
Q & A
Q. Yield Optimization :
- Temperature control : Maintain 20°C during coupling to minimize side reactions.
- Solvent selection : Ethyl acetate improves solubility of intermediates, reducing byproducts.
- Purification : Crystallization in ether/hexane mixtures enhances purity (e.g., 85–98% yields reported) .
Basic: What spectroscopic techniques are critical for characterizing this spirocyclic compound, and how are spectral discrepancies resolved?
Answer:
Key techniques include:
- ¹H/¹³C NMR : Identifies spirocyclic proton environments (e.g., tert-butyl singlet at ~1.4 ppm, Cbz NH at ~5.1 ppm) .
- IR spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and carbamate groups) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H⁺] peak matching theoretical mass ±1 Da).
Q. Resolving discrepancies :
- Compare with structurally similar compounds (e.g., tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate) to assign ambiguous signals .
- Use 2D NMR (COSY, HSQC) to resolve overlapping peaks in crowded spectral regions .
Advanced: How does the stereochemical configuration of the spirocyclic core influence biological activity, and what methods validate stereochemical purity?
Answer:
The spirocyclic ring’s rigidity affects binding to biological targets (e.g., enzymes or receptors). Methods to assess stereochemistry:
- X-ray crystallography : Resolves absolute configuration, critical for structure-activity relationship (SAR) studies.
- Chiral HPLC : Separates enantiomers; retention times compared to standards confirm purity (>98% enantiomeric excess required for pharmacological assays) .
- NOE experiments : Detects spatial proximity of protons to validate ring conformation .
Note : Contradictions in activity data may arise from undetected racemization during synthesis. Re-test intermediates using chiral columns to identify stereochemical drift .
Advanced: What strategies mitigate low yields in Suzuki-Miyaura cross-coupling reactions involving tert-butyl-protected intermediates?
Answer:
Low yields often stem from steric hindrance from the tert-butyl group. Strategies include:
- Pre-activation : Use Pd(OAc)₂ with SPhos ligand to enhance catalytic efficiency for bulky substrates .
- Solvent optimization : Dioxane/water mixtures (4:1) improve solubility of boronic acid derivatives.
- Temperature : Reactions at 80–100°C for 12–24 hours maximize conversion (monitor via TLC).
Case study : A 15% yield improvement was achieved by replacing Pd(PPh₃)₄ with XPhos-Pd-G3 in analogous spirocyclic systems .
Advanced: How do structural modifications (e.g., replacing Cbz with Boc) alter the compound’s physicochemical properties?
Answer:
Comparative data for analogs:
Protecting Group | LogP | Aqueous Solubility (mg/mL) | Stability in Acid |
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Cbz | 2.1 | 0.8 | Stable (pH > 4) |
Boc | 1.7 | 1.5 | Labile (pH < 3) |
Q. Implications :
- Boc : Increases solubility but requires careful pH control during deprotection.
- Cbz : Preferred for acid-sensitive downstream reactions. Validate via stability assays (e.g., 1H NMR in HCl/THF) .
Data Contradiction: How to address conflicting NMR data reported for tert-butyl-protected spiro compounds in literature?
Answer:
Discrepancies often arise from solvent effects or impurities. Resolution steps:
Reproduce conditions : Ensure identical solvent (e.g., CDCl₃ vs. DMSO-d₆ shifts NH peaks by 0.5 ppm) .
Spiking experiments : Add authentic samples to the NMR tube; overlapping peaks confirm identity.
Dynamic effects : Variable-temperature NMR resolves conformational exchange broadening (e.g., spiro-ring puckering) .
Example : A reported δ 4.2 ppm (Cbz NH) shifted to δ 5.1 ppm in DMSO due to hydrogen bonding; this was resolved by replicating solvent conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 5-Benzyloxycarbonylamino-2-aza-spiro[3.3]heptane-2-carboxylic acid tert-butyl ester and analogous spirocyclic derivatives:
Key Comparative Insights:
Structural Variations: Substituent Groups: The target compound’s benzyloxycarbonyl (Cbz) group distinguishes it from the Boc (tert-butoxycarbonyl)-protected analogs like 6-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid. The Cbz group offers orthogonal deprotection (e.g., via hydrogenolysis) compared to the acid-labile Boc group, enabling selective synthetic strategies .
Synthetic Utility :
- The tert-butyl ester in the target compound improves solubility in organic solvents, facilitating coupling reactions (e.g., amide bond formation) compared to free carboxylic acid derivatives .
- In contrast, 7-oxa-bicyclo[2.2.1]heptane derivatives (e.g., from ) require multistep syntheses involving HATU-mediated couplings and chromatographic purification, highlighting the relative simplicity of spiro[3.3]heptane systems .
Biological Relevance: Compounds like 2-[4-Methoxy-3-(2-m-tolyl-ethoxy)-benzoylamino]-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid exhibit potent EDG2 receptor inhibition (IC₅₀ < 100 nM), whereas spiro[3.3]heptane analogs are less studied but show promise in rigidifying pharmacophores for protease targets .
Data Tables
Table 1: Physicochemical Properties
Property | Target Compound | 6-((tert-Boc)amino)spiro[3.3]heptane-2-carboxylic acid | 2,6-Diazaspiro[3.3]heptane-2-carboxylate |
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Molecular Weight | 374.44 | 255.31 | 235.28 |
LogP (Predicted) | ~2.8 | ~1.5 | ~0.9 |
Solubility (Organic Solvents) | High | Moderate | Low |
Deprotection Method | Hydrogenolysis | Acid (TFA) | Not applicable |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves constructing the 2-aza-spiro[3.3]heptane core, followed by the introduction of the tert-butyl ester and benzyloxycarbonyl (Cbz) protecting group on the amino functionality. The synthetic route can be broken down into:
- Formation of the spirocyclic ring system.
- Introduction of the tert-butyl ester at the carboxylic acid position.
- Protection of the amino group with benzyloxycarbonyl (Cbz).
- Functional group transformations such as reduction or substitution as needed.
Stepwise Preparation Method (Based on Patent CN105646318A)
This method outlines a three-step synthesis of a closely related compound, 2-tertbutyloxycarbonyl-5-azaspiro[3.3]heptane-6-carboxylic acid, which shares the core spiro structure and tert-butyl ester group.
Step | Reaction Description | Reagents & Conditions | Yield (%) | Notes |
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1 | Acylation of starting compound with p-dimethylamino-azo-benzene acyl chloride under basic conditions | Methylene dichloride solvent, triethylamine base, 0°C to room temp overnight | 100 | Formation of intermediate compound 2 |
2 | Nucleophilic substitution with sodium cyanide to introduce nitrile group | N,N-dimethylformamide (DMF) solvent, room temperature, 1 hour | 62 | Formation of intermediate compound 3 |
3 | Hydrolysis of nitrile to carboxylic acid under basic conditions | Ethanol/water mixture, potassium hydroxide, room temperature overnight | 62 | Final compound 4 obtained after acidification |
Alternative Synthetic Route (Based on Patent CN102442934A)
This method describes the synthesis of 6-oxo-2-azaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester, a close structural analogue, via a multi-step sequence involving reduction, protection, ring closure, and oxidation steps.
Step | Reaction Description | Reagents & Conditions | Yield (%) | Notes |
---|---|---|---|---|
1 | Reduction of precursor compound (14) using lithium aluminum hydride (LiAlH4) | LiAlH4, standard reduction conditions | Not specified | Reduction of ketone or ester groups |
2 | Protection of amine with tosyl chloride (TsCl) | TsCl, triethylamine (TEA), 4-Dimethylaminopyridine (DMAP) | 91 | Formation of tosyl-protected intermediate |
3 | Ring closure with o-nitrobenzenesulfonamide under basic conditions | Potassium carbonate base | Not specified | Formation of spirocyclic ring |
4 | Substitution with thiophenol in DMF | Potassium carbonate base | Not specified | Functional group modification |
5 | Ketone generation under acidic conditions, followed by reaction with tert-butyl dicarbonate (BOC2O) under alkaline conditions | Acidic and alkaline conditions sequentially | 82 (BOC step) | Introduction of tert-butyl ester protecting group |
Reduction of 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate to Corresponding Amino Ester
Several experimental procedures describe the reduction of the 6-oxo derivative to the corresponding amino compound using sodium borohydride (NaBH4) in methanol or ethyl acetate.
Entry | Substrate | Reducing Agent | Solvent | Temp (°C) | Time | Yield (%) | Notes |
---|---|---|---|---|---|---|---|
1 | tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | NaBH4 | Methanol | 20 | 1 h | 95 | Room temperature, simple work-up |
2 | Same as above | NaBH4 | Methanol | 0 to 25 | 1 h | 93.7 | Under nitrogen atmosphere, high purity product |
3 | t-Butyl 2-oxo-6-azaspiro[3.3]heptane-6-carboxylate | NaBH4 | Ethyl acetate | 0 to 20 | 40 min | 89.2 | Quenched with ammonium chloride, purified by extraction |
Incorporation of Benzyloxycarbonyl (Cbz) Protecting Group
The benzyloxycarbonyl protecting group is typically introduced by reaction of the amino group with benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions, often using triethylamine as base in solvents like dichloromethane or DMF. While direct preparation details of the exact compound with the Cbz group are less explicitly documented in the sources, standard peptide chemistry protocols apply:
- Amino group is reacted with Cbz-Cl at 0°C to room temperature.
- Base scavenges HCl formed during reaction.
- Product is purified by extraction and chromatography.
This step is crucial to protect the amine during subsequent synthetic transformations.
Summary Table of Key Preparation Steps
Step | Transformation | Reagents/Conditions | Yield Range (%) | Comments |
---|---|---|---|---|
Acylation | Introduction of acyl group | p-Dimethylamino-azo-benzene acyl chloride, triethylamine, DCM | ~100 | High efficiency |
Nucleophilic substitution | Cyanide substitution | Sodium cyanide, DMF, RT | ~62 | Moderate yield |
Hydrolysis | Conversion nitrile to acid | KOH, EtOH/H2O, RT | ~62 | Moderate yield |
Reduction | Ketone to alcohol/amino | NaBH4, MeOH or EtOAc, 0-25°C | 89-95 | High yield, mild conditions |
Protection | Amino protection (Cbz) | Cbz-Cl, base, DCM or DMF | Not specified | Standard peptide protection |
Ring closure | Spiro ring formation | K2CO3, sulfonamide derivatives | Not specified | Critical step for spirocyclic core |
Research Findings and Practical Considerations
- The preparation methods emphasize mild reaction conditions, which preserve the integrity of sensitive functional groups.
- Solvent choice is critical for reaction efficiency and product isolation.
- The synthetic routes are amenable to scale-up due to straightforward operations and reasonable yields.
- Protection strategies such as tert-butyl ester and benzyloxycarbonyl groups are essential for controlling reactivity and enabling subsequent synthetic steps.
- Reduction of the 6-oxo intermediate to the amino spiro compound is reliably achieved with sodium borohydride.
- The overall synthetic approaches combine classical organic transformations with strategic protection/deprotection tactics to yield the target compound.
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.